While the compound can be found in databases like PubChem [], there are no reported studies or publications directly mentioning its use in scientific research.
Based on the structure of the molecule, it possesses features that could be of interest for further research. These include:
1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 230.22 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocyclic structure, substituted with a 2-methyl-4-nitrophenyl group at one position and an aldehyde group at another. The presence of the nitro group contributes to its reactivity and potential biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
These reactions highlight its versatility as a synthetic building block in organic chemistry .
The biological activity of 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is primarily attributed to its structural components. Compounds containing pyrrole rings and nitro groups are often investigated for their potential pharmacological properties, including:
While specific studies on this compound may be limited, the presence of similar functional groups suggests promising biological interactions .
Several synthetic routes exist for producing 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Common methods include:
These methods underscore the compound's accessibility for research and application purposes .
The applications of 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde span multiple domains:
These diverse applications highlight its importance in both academic research and industrial contexts .
Interaction studies involving 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde focus on its binding affinity with biological targets, such as enzymes or receptors. These studies often employ techniques like:
Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | Lacks methyl substitution; different electronic properties |
| 1-(3-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C12H10N2O3 | Different substitution pattern; potential variations in reactivity |
| 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C12H10N2O3 | Contains methoxy instead of methyl; alters solubility and reactivity |
The uniqueness of 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde lies in its specific substitution pattern on the pyrrole ring, which influences both its chemical behavior and biological activity compared to these similar compounds .